2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
The compound 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a thieno[3,2-d]pyrimidine core substituted at position 3 with a phenyl group and at position 2 with a thioether-linked acetamide moiety.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c23-16(20-11-14-7-4-9-25-14)12-27-19-21-15-8-10-26-17(15)18(24)22(19)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOJHCDSGPVSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide belongs to a class of thieno[3,2-d]pyrimidine derivatives known for their diverse biological activities, including antibacterial and antitumor properties. This article reviews the biological activity of this specific compound by synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by a thieno[3,2-d]pyrimidine core, which has been associated with various pharmacological effects. The presence of a tetrahydrofuran moiety enhances its solubility and bioavailability. Understanding the structure is crucial for elucidating its mechanism of action and potential therapeutic applications.
Antibacterial Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Potency Against Resistant Strains : Some derivatives have shown potent activity against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci), with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 mg/L .
- Low Cytotoxicity : The cytotoxicity assays indicated that these compounds possess low toxicity towards mammalian cells, with IC50 values around 40–50 mg/L, suggesting a favorable therapeutic index .
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their antitumor properties:
- Inhibition of Cancer Cell Proliferation : Compounds derived from this scaffold have shown effective anti-proliferative activity against various cancer cell lines. For example, studies reported that certain derivatives exhibited significant inhibition of cell growth in lung cancer cell lines (NCI-H1975) with IC50 values in the low micromolar range .
The mechanism underlying the biological activities of these compounds is not yet fully understood; however, several hypotheses have been proposed:
- Inhibition of Folate Metabolism : Some studies suggest that these compounds may inhibit enzymes involved in folate metabolism, which is crucial for bacterial growth and proliferation .
- Protease and Kinase Inhibition : Thieno-pyrimidines have been reported to act as inhibitors of various proteases and kinases, which could contribute to their antibacterial and antitumor effects .
Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of thieno[3,2-d]pyrimidine derivatives, it was found that one compound exhibited remarkable activity against MRSA with an MIC of 4 mg/L. The compound's low hemolytic activity (2–7%) further supports its potential as a safe antibacterial agent .
Study 2: Antitumor Activity
A recent evaluation of structural analogs revealed that modifications to the side chains significantly enhanced the antitumor activity against breast cancer cell lines (MCF-7). The most active derivative showed an IC50 value of 0.5 µM, indicating strong potential for further development in cancer therapy .
Summary Table of Biological Activities
Scientific Research Applications
Structure and Composition
The compound belongs to the thieno[3,2-d]pyrimidine class and features several functional groups that contribute to its reactivity and biological activity:
- Thieno[3,2-d]pyrimidine Core : Provides a heterocyclic structure that is essential for its biological interactions.
- Thiol Group : Capable of forming disulfide bonds, which can influence protein interactions.
- Acetamide Group : Enhances solubility and biological activity.
Medicinal Chemistry
The compound has shown promising potential in medicinal chemistry due to its biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, compounds with similar thieno[3,2-d]pyrimidine structures have been evaluated for their efficacy against bacterial strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Anticancer Properties : Research has highlighted the ability of thieno[3,2-d]pyrimidine derivatives to inhibit cancer cell proliferation. The mechanism often involves modulation of enzymatic pathways critical for cell growth .
Chemical Research
In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural characteristics allow it to participate in various chemical reactions, including oxidation and reduction processes .
Industrial Applications
The compound's properties make it suitable for several industrial applications:
- Material Science : It can be utilized in developing new materials with specific chemical properties due to its reactivity profile.
- Pharmaceutical Development : Its potential therapeutic applications make it a candidate for drug formulation processes aimed at treating infectious diseases and cancer.
Antimicrobial Activity Study
A study conducted on thieno[3,2-d]pyrimidine derivatives demonstrated that compounds similar to 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antimicrobial agents . This indicates the compound's potential as a lead molecule in drug discovery.
Anticancer Efficacy Research
In another study focusing on anticancer properties, derivatives were tested against various cancer cell lines. The results indicated that certain modifications to the thieno[3,2-d]pyrimidine structure significantly enhanced cytotoxicity against breast cancer cells . This highlights the importance of structural optimization in developing effective anticancer therapies.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The thieno[3,2-d]pyrimidine scaffold is a common pharmacophore in drug discovery. Key structural analogs and their differences are summarized below:
*Calculated molecular formula based on structural analysis.
Pharmacological and Physicochemical Properties
- Lipophilicity : The tetrahydrofuran group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., G1-4 and compound), which bear lipophilic CF₃ or CF₃O groups .
- Cytotoxicity: notes that thieno[3,2-d]pyrimidines exhibit cytotoxicity, but specific IC₅₀ values for the target compound are unavailable. Compound 5.6 () showed moderate activity, suggesting substituent-dependent effects .
- Hydrogen Bonding : The acetamide and tetrahydrofuran groups in the target compound may engage in H-bonding, critical for target interactions (e.g., kinase active sites). This contrasts with CF₃-substituted analogs, which rely more on hydrophobic interactions .
Crystallographic and Stability Data
- Crystallization : and highlight the role of H-bonding patterns in crystal packing. The tetrahydrofuran group in the target compound may promote stable crystal lattices, akin to ethyl/methyl-substituted analogs in .
- Thermal Stability : Melting points for analogs range from 230°C () to undefined values. The target compound’s stability remains uncharacterized but is expected to align with structurally similar derivatives .
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
To optimize synthesis, employ a stepwise approach:
- Intermediate Purification: Isolate and purify intermediates (e.g., thienopyrimidinone core) via recrystallization or column chromatography to reduce side reactions. achieved 80% yield by ensuring high-purity intermediates .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) for thioether formation, as demonstrated in and for analogous acetamide derivatives .
- Catalysis: Explore catalysts like DMAP or Et3N for acetamide coupling steps. highlights the use of base catalysis in multi-step syntheses .
- Flow Chemistry: Implement continuous-flow systems (as in ) for exothermic steps to enhance reproducibility and scalability .
Basic Question: What advanced spectroscopic and analytical methods confirm the structure and purity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks using deuterated DMSO (as in and ) to verify thiophene (δ ~6.0–7.5 ppm) and tetrahydrofuran protons (δ ~3.5–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., m/z 443.12 [M+H]<sup>+</sup> for C20H21N3O3S2) with <1 ppm error.
- Elemental Analysis: Compare experimental vs. theoretical C/H/N/S percentages (e.g., reports <0.3% deviation) .
- HPLC-PDA: Use reverse-phase HPLC with a C18 column (ACN/water gradient) to assess purity (>95%) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
SAR studies require systematic modifications:
- Core Modifications: Synthesize analogs with varied substituents on the phenyl ring (e.g., electron-withdrawing groups) to assess impact on target binding. highlights similar strategies for pyrimidine derivatives .
- Bioisosteric Replacement: Replace the tetrahydrofuran moiety with cyclopentyl or morpholine groups to study steric/electronic effects.
- Enzymatic Assays: Test inhibitory activity against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays. suggests correlating IC50 values with structural features .
Advanced Question: What computational approaches predict binding affinity with target proteins?
Methodological Answer:
Combine docking and dynamics:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds with pyrimidine N1 and hydrophobic contacts with the phenyl group.
- Molecular Dynamics (MD): Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors near the 4-oxo group) using Discovery Studio .
Advanced Question: How should researchers resolve contradictory biological data from different assay conditions?
Methodological Answer:
Address discrepancies via:
- Assay Standardization: Replicate experiments under controlled conditions (pH, temperature, ATP concentration). emphasizes design-of-experiments (DoE) for variable optimization .
- Orthogonal Assays: Validate hits using SPR (binding affinity) and cell-based assays (e.g., proliferation inhibition in HeLa cells).
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify confounding variables. discusses feedback-driven iterative analysis .
Advanced Question: What methodologies analyze metabolic or hydrolytic degradation pathways?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1N HCl, 3% H2O2) and monitor via LC-MS. Identify hydrolytic cleavage of the acetamide bond .
- Liver Microsome Assays: Incubate with human liver microsomes (HLM) and NADPH. Use Q-TOF MS to detect Phase I metabolites (e.g., hydroxylation at tetrahydrofuran) .
Advanced Question: What chiral separation techniques isolate enantiomers of this compound?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IG-3 column with hexane:isopropanol (85:15) to resolve enantiomers. Optimize flow rate (1.0 mL/min) and UV detection (254 nm).
- Stereoselective Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during acetamide coupling. details enantioselective steps in analogous syntheses .
Advanced Question: How can in vitro findings be translated to in vivo models effectively?
Methodological Answer:
- PK/PD Modeling: Determine bioavailability and half-life in rodent models. Use allometric scaling for dose extrapolation.
- Xenograft Models: Evaluate antitumor efficacy in nude mice with HT-29 xenografts. Monitor tumor volume and body weight weekly .
- Toxicokinetics: Assess liver/kidney toxicity via serum ALT/CRE levels after 28-day dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
